molecular formula C6H9NO4S B1303727 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid CAS No. 201990-24-1

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Cat. No.: B1303727
CAS No.: 201990-24-1
M. Wt: 191.21 g/mol
InChI Key: SKCKHIKDKBWSEK-UHFFFAOYSA-N
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Description

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is an organic compound belonging to the class of thiophene derivatives. It is a white crystalline solid with a molecular weight of 225.23 g/mol.

Scientific Research Applications

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in neuroprotection and psychiatry.

    Industry: Utilized in the development of new materials and as an intermediate in chemical synthesis.

Safety and Hazards

This compound is classified as a warning signal word. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with glycine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, such as neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of an amino group.

    2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)ethanol: Contains an ethanol group instead of an amino group.

Uniqueness

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research.

Properties

IUPAC Name

2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h1-2,5,7H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKHIKDKBWSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378197
Record name SBB027451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201990-24-1
Record name SBB027451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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